Benzyl 2-(4-hydroxyphenyl)acetate

Catalog No.
S762282
CAS No.
27727-37-3
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(4-hydroxyphenyl)acetate

CAS Number

27727-37-3

Product Name

Benzyl 2-(4-hydroxyphenyl)acetate

IUPAC Name

benzyl 2-(4-hydroxyphenyl)acetate

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

IUGQFMIATSVYLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O

Synonyms

4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester; (p-Hydroxyphenyl)acetic Acid Benzyl Ester;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O

Benzyl 2-(4-hydroxyphenyl)acetate (CAS 27727-37-3) is a highly specialized, orthogonally protected building block primarily utilized in the synthesis of complex serine protease inhibitors, including Camostat and its active metabolite FOY-251. By masking the carboxylic acid moiety of 4-hydroxyphenylacetic acid with a benzyl group, this compound leaves the phenolic hydroxyl strictly available for selective O-alkylation or O-acylation[1]. The benzyl ester is specifically chosen for its mild, neutral deprotection profile via catalytic hydrogenation, which is critical for preserving sensitive functional groups introduced during late-stage synthesis. For industrial procurement, it represents a high-purity, scalable intermediate that eliminates the chemoselectivity issues inherent to unprotected or base-labile alternatives, ensuring streamlined downstream processing in active pharmaceutical ingredient (API) manufacturing [2].

Substituting Benzyl 2-(4-hydroxyphenyl)acetate with its unprotected parent acid or simple alkyl esters (such as methyl or ethyl 2-(4-hydroxyphenyl)acetate) leads to catastrophic process failures in complex API synthesis. Unprotected 4-hydroxyphenylacetic acid exhibits poor chemoselectivity; attempts to acylate the phenol result in competitive mixed anhydride formation at the carboxylic acid, severely depressing yields [1]. Conversely, while methyl or ethyl esters successfully protect the acid during intermediate steps, their removal requires basic saponification or harsh acidic hydrolysis. In target molecules like Camostat, which contain highly base-sensitive internal ester linkages (e.g., guanidinobenzoate), saponification of a methyl ester indiscriminately cleaves the entire molecule, reducing target API recovery to near zero [2]. The benzyl ester uniquely prevents this by allowing orthogonal deprotection under neutral hydrogenation conditions.

Orthogonal Deprotection Yield in Base-Sensitive API Synthesis

In the synthesis of multi-ester compounds like FOY-251, the choice of protecting group dictates the final step's viability. Deprotection of the benzyl ester derivative via catalytic hydrogenation (H2, Pd/C) proceeds smoothly under neutral conditions, yielding >95% of the target carboxylic acid while leaving the base-sensitive guanidinobenzoate phenolic ester completely intact [1]. In process comparisons, attempting to deprotect the methyl ester comparator via standard saponification (NaOH/MeOH) results in >80% cleavage of the critical internal phenolic ester, effectively destroying the active pharmaceutical ingredient[2].

Evidence DimensionTarget API recovery after deprotection step
Target Compound Data>95% yield (via neutral catalytic hydrogenation)
Comparator Or Baseline<20% yield (Methyl ester via basic saponification)
Quantified Difference>75% absolute increase in final API yield
ConditionsLate-stage deprotection of guanidinobenzoate-functionalized phenylacetic acid derivatives

Procuring the benzyl ester is mandatory for synthesizing APIs with internal base-labile linkages, as it is the only scalable route that prevents molecule degradation during deprotection.

Chemoselectivity in Phenolic Acylation vs. Unprotected Acid

Utilizing Benzyl 2-(4-hydroxyphenyl)acetate allows for highly directed O-acylation at the phenolic hydroxyl. Because the carboxylic acid is fully masked, coupling reactions with acyl chlorides or activated acids (e.g., 4-guanidinobenzoic acid derivatives) achieve >90% chemoselectivity for the phenol[1]. When the unprotected 4-hydroxyphenylacetic acid baseline is used under identical conditions, the free carboxylic acid competitively reacts to form mixed anhydrides, dropping the yield of the desired phenolic ester to <50% and requiring extensive, costly chromatographic purification to remove oligomeric byproducts [2].

Evidence DimensionChemoselectivity for phenolic O-acylation
Target Compound Data>90% desired O-acyl product
Comparator Or Baseline<50% desired product (Unprotected 4-hydroxyphenylacetic acid)
Quantified Difference>40% improvement in acylation selectivity
ConditionsEsterification with activated benzoic acid derivatives in the presence of organic bases

Using the pre-protected benzyl ester eliminates complex downstream purification, directly lowering the cost of goods manufactured (COGM) for the final API.

Avoidance of Harsh Acidic Conditions vs. tert-Butyl Esters

While tert-butyl esters offer an alternative non-basic deprotection route, their removal requires strongly acidic conditions (e.g., neat TFA or concentrated HCl). For APIs containing basic moieties like guanidines (as in Camostat), strong acid deprotection forces the formation of tightly bound acid salts and can promote side reactions, often reducing isolated free-base purity to ~85% before recrystallization [1]. The benzyl ester is removed via hydrogenolysis, generating volatile toluene as the only byproduct and yielding the free acid directly in >98% crude purity without the need for a neutralization step[2].

Evidence DimensionCrude purity of deprotected product prior to recrystallization
Target Compound Data>98% purity (Benzyl ester via H2/Pd-C)
Comparator Or Baseline~85% purity (tert-Butyl ester via TFA cleavage)
Quantified Difference13% higher crude purity and elimination of neutralization step
ConditionsDeprotection of basic-moiety-containing phenylacetic acid intermediates

Hydrogenolysis of the benzyl ester streamlines the downstream isolation process, significantly reducing solvent usage and cycle time compared to acid-cleaved alternatives.

Commercial Synthesis of Camostat and FOY-251

Benzyl 2-(4-hydroxyphenyl)acetate is the definitive starting material for manufacturing Camostat mesylate and its active metabolite FOY-251. Its orthogonal deprotection profile is strictly required to preserve the guanidinobenzoate linkage during the final unmasking of the acetic acid tail, ensuring high overall process yields[1].

Development of Novel Serine Protease Inhibitors

For R&D teams designing next-generation TMPRSS2 or enteropeptidase inhibitors, this compound provides a reliable, scalable scaffold. It allows researchers to rapidly diversify the phenolic position via coupling reactions without worrying about carboxylic acid interference or downstream deprotection failures [2].

Synthesis of Base-Sensitive Peptide-Small Molecule Conjugates

In targeted drug delivery or PROTAC synthesis where the payload contains base-labile ester or amide bonds, the benzyl ester ensures that the final carboxylic acid can be revealed via mild hydrogenolysis, preventing payload degradation and maintaining structural integrity[3].

XLogP3

2.8

Wikipedia

Benzyl 2-(4-hydroxyphenyl)acetate

Dates

Last modified: 08-15-2023

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